Boc-ala-ile-OH
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Overview
Description
Boc-ala-ile-OH, also known as N-(tert-Butoxycarbonyl)-L-alanine-L-isoleucine, is a dipeptide compound commonly used in peptide synthesis. It is characterized by the presence of a tert-butoxycarbonyl (Boc) protecting group attached to the amino group of alanine, with isoleucine as the second amino acid in the sequence. This compound is widely utilized in the field of organic chemistry, particularly in the synthesis of peptides and proteins.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Boc-ala-ile-OH typically involves the protection of the amino group of alanine with a Boc group, followed by coupling with isoleucine. The reaction conditions often include the use of coupling reagents such as dicyclohexylcarbodiimide (DCC) and hydroxybenzotriazole (HOBt) to facilitate the formation of the peptide bond. The reaction is usually carried out in an organic solvent like dimethylformamide (DMF) or dichloromethane (DCM) under mild conditions .
Industrial Production Methods
In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated peptide synthesizers that can handle multiple steps of protection, deprotection, and coupling efficiently. The use of high-throughput techniques and advanced purification methods, such as high-performance liquid chromatography (HPLC), ensures the production of high-purity this compound .
Chemical Reactions Analysis
Types of Reactions
Boc-ala-ile-OH undergoes several types of chemical reactions, including:
Deprotection Reactions: The Boc group can be removed under acidic conditions using reagents like trifluoroacetic acid (TFA) or hydrochloric acid (HCl) in dioxane.
Coupling Reactions: It can be coupled with other amino acids or peptides using coupling reagents like DCC and HOBt to form longer peptide chains.
Common Reagents and Conditions
Deprotection: Trifluoroacetic acid (TFA), hydrochloric acid (HCl) in dioxane.
Coupling: Dicyclohexylcarbodiimide (DCC), hydroxybenzotriazole (HOBt), dimethylformamide (DMF), dichloromethane (DCM).
Major Products Formed
The major products formed from these reactions include deprotected amino acids and extended peptide chains, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
Boc-ala-ile-OH has a wide range of applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of complex peptides and proteins.
Biology: Employed in the study of protein-protein interactions and enzyme-substrate relationships.
Medicine: Utilized in the development of peptide-based drugs and therapeutic agents.
Industry: Applied in the production of synthetic peptides for research and commercial purposes
Mechanism of Action
The mechanism of action of Boc-ala-ile-OH primarily involves its role as a protected dipeptide in peptide synthesis. The Boc group protects the amino group of alanine, preventing unwanted side reactions during peptide bond formation. Upon deprotection, the free amino group can participate in further coupling reactions to extend the peptide chain. The molecular targets and pathways involved are related to the specific peptides and proteins being synthesized .
Comparison with Similar Compounds
Similar Compounds
Boc-Ile-OH: N-(tert-Butoxycarbonyl)-L-isoleucine, used in similar peptide synthesis applications.
Boc-Ala-OH: N-(tert-Butoxycarbonyl)-L-alanine, another protected amino acid used in peptide synthesis.
Fmoc-Ala-Ile-OH: A similar dipeptide with a different protecting group (Fmoc) used in peptide synthesis.
Uniqueness
Boc-ala-ile-OH is unique due to its specific sequence of alanine and isoleucine, which imparts distinct properties to the peptides synthesized using this compound. The Boc protecting group provides stability during synthesis and can be easily removed under acidic conditions, making it a versatile tool in peptide chemistry .
Properties
Molecular Formula |
C14H26N2O5 |
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Molecular Weight |
302.37 g/mol |
IUPAC Name |
(2S,3S)-3-methyl-2-[[(2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoyl]amino]pentanoic acid |
InChI |
InChI=1S/C14H26N2O5/c1-7-8(2)10(12(18)19)16-11(17)9(3)15-13(20)21-14(4,5)6/h8-10H,7H2,1-6H3,(H,15,20)(H,16,17)(H,18,19)/t8-,9-,10-/m0/s1 |
InChI Key |
ZBRYNVRGKDKHJB-GUBZILKMSA-N |
Isomeric SMILES |
CC[C@H](C)[C@@H](C(=O)O)NC(=O)[C@H](C)NC(=O)OC(C)(C)C |
Canonical SMILES |
CCC(C)C(C(=O)O)NC(=O)C(C)NC(=O)OC(C)(C)C |
Origin of Product |
United States |
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